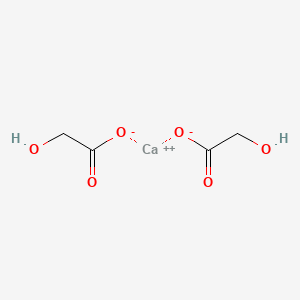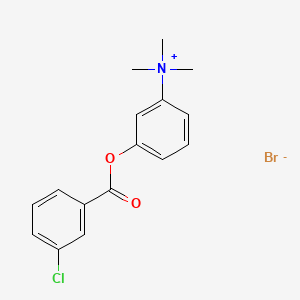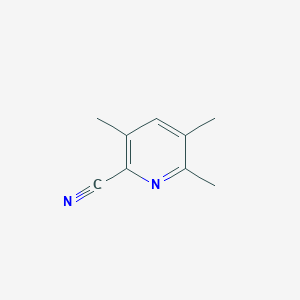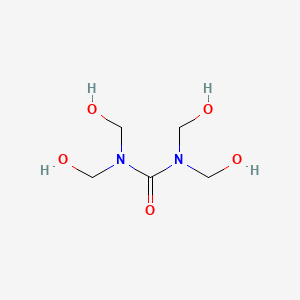
2-Ethyl-2-(piperidinomethyl)malonamic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride is a chemical compound with a complex structure that includes a piperidine ring, a carbamoyl group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its various substituted derivatives share structural similarities with ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride.
Carbamoyl Compounds: Other carbamoyl-containing compounds, like carbamoyl chloride, exhibit similar reactivity patterns.
Ethyl Esters: Ethyl esters of different carboxylic acids can be compared based on their ester functional group.
Uniqueness
What sets ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
96436-00-9 |
|---|---|
Molecular Formula |
C13H25ClN2O3 |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate;chloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-3-13(11(14)16,12(17)18-4-2)10-15-8-6-5-7-9-15;/h3-10H2,1-2H3,(H2,14,16);1H |
InChI Key |
JLYMSGTYAIDQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[NH+]1CCCCC1)(C(=O)N)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)








![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)

